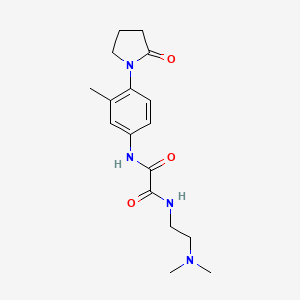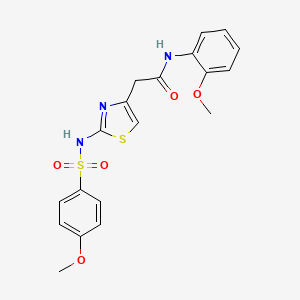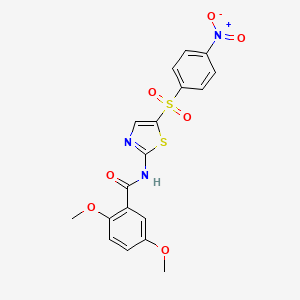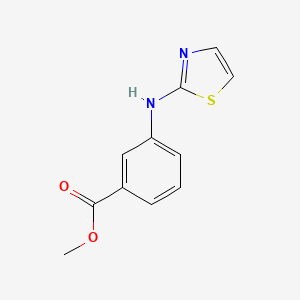
3-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, drug discovery, and biochemistry. This compound is also known as TAK-659 and has a molecular formula of C17H20N6O.
Scientific Research Applications
Development and Imaging Applications
One significant application is in the development of PET (Positron Emission Tomography) tracers for imaging of brain enzymes. For instance, the compound 2-methylpyridin-3-yl-4-(5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine-1-[(11)C]carboxylate ([(11)C]MFTC) was developed as a promising PET tracer for in vivo imaging of fatty acid amide hydrolase (FAAH) in rat and monkey brains. This compound exhibits specific binding to FAAH, allowing visualization of this enzyme in the brain, indicating its potential for investigating neurodegenerative diseases and brain disorders (Kumata et al., 2015).
Synthesis and Chemical Properties
Research on synthesis methodologies provides insights into creating derivatives of triazole compounds. A study detailed the preparation of 3- and 4-(1H-azol-1-yl)piperidines by arylation of azoles, including triazoles, with bromopyridines, showcasing a method to develop benzo analogues of these compounds. Such synthetic routes are crucial for generating novel compounds with potential therapeutic applications (Shevchuk et al., 2012).
Biological and Pharmacological Studies
Compounds bearing the triazolyl and piperidine motifs have been explored for their antimicrobial activities. A study synthesized a series of derivatives exhibiting significant biological activity against various microorganisms, highlighting the potential of such compounds in developing new antimicrobial agents (Suresh et al., 2016).
Ligands for Metal Complexes
Another application is the synthesis of metal complexes with triazole derivatives serving as ligands. These complexes have been studied for their structural characteristics and potential catalytic activities. For example, Rh(III) complexes with pyridyl triazole ligands were prepared and characterized, demonstrating the versatility of triazole compounds in forming complexes with diverse metal ions (Burke et al., 2004).
properties
IUPAC Name |
1-methyl-3-[4-(triazol-2-yl)piperidine-1-carbonyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-17-8-2-3-12(13(17)20)14(21)18-9-4-11(5-10-18)19-15-6-7-16-19/h2-3,6-8,11H,4-5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHFQYOHIPLAON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromodibenzo[b,d]furan-4-ol](/img/structure/B2780521.png)
![Ethyl 2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2780523.png)





![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine](/img/structure/B2780534.png)




![3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2780541.png)